Cas no 477-60-1 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-)

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- structure
477-60-1 structure
Nome del prodotto:13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-
Numero CAS:477-60-1
MF:C36H38N2O6
MW:594.696730136871
CID:329737
PubChem ID:12300019

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-
    • 13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14
    • Bebeerine
    • (1'alpha)-6,6'-dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol
    • Tubocuraran-7',12'-diol, 6,6'-dimethoxy-2,2'-dimethyl-, (1'alpha)-
    • (13AS,25AS)-2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)-DIOXACYCLO-EICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL
    • CHEBI:11
    • TUBOCURARAN-7',12'-DIOL, 6,6'-DIMETHOXY-2,2'-DIMETHYL-, (1'.ALPHA.)-
    • D-BEBEERINE
    • curin
    • NECTANDRINE
    • SCHEMBL158943
    • BEBEERINE [MI]
    • Q27105192
    • Chondrodendrine
    • SureCN158943
    • 477-60-1
    • C09352
    • 13H-4,6:21,24-DIETHENO-8,12-METHENO-1H-PYRIDO(3',2':14,15)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE-9,19-DIOL, 2,3,13A,14,15,16,25,25A-OCTAHYDRO-18,29-DIMETHOXY-1,14-DIMETHYL-, (13AS,25AS)-
    • 6,6'-Dimethoxy-2,2'-dimethyltubocuraran-7',12'-diol
    • Pelosine
    • UNII-01MDR0WU2J
    • 01MDR0WU2J
    • (1S,16S)-10,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol
    • (+)-Bebeerine
    • DTXSID80963907
    • Inchi: InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-36-34-24(19-33(42-4)35(36)40)12-14-38(2)28(34)16-22-7-10-29(39)30(17-22)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1
    • Chiave InChI: NGZXDRGWBULKFA-NSOVKSMOSA-N
    • Sorrisi: COC1C=C2C3[C@@H](N(CC2)C)CC2C=CC(O)=C(OC4=C(OC)C=C5C([C@@H](N(CC5)C)CC5C=CC(OC=3C=1O)=CC=5)=C4)C=2

Proprietà calcolate

  • Massa esatta: 594.27300
  • Massa monoisotopica: 594.272987
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 2
  • Complessità: 948
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 83.9

Proprietà sperimentali

  • Densità: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 215 ºC
  • Punto di ebollizione: 647.35°C (rough estimate)
  • Punto di infiammabilità: 381.1±32.9 °C
  • Indice di rifrazione: 1.5300 (estimate)
  • Solubilità: Insuluble (1.9E-4 g/L) (25 ºC),
  • PSA: 83.86000
  • LogP: 6.43220
  • Pressione di vapore: 0.0±2.3 mmHg at 25°C
  • Rotazione specifica: D20 +345.7° (c = 0.4 in 1N HCl)

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Informazioni sulla sicurezza

  • Parola segnale:warning
  • Dichiarazione di pericolo: H303+H313+H333
  • Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:UN 2811
  • Istruzioni di sicurezza: H303+H313+H333
  • Classe di pericolo:6.1(b)
  • PackingGroup:III
  • Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AG29180-100mg
bebeerine
477-60-1 95%
100mg
$787.00 2024-04-20
A2B Chem LLC
AG29180-5mg
bebeerine
477-60-1 95%
5mg
$284.00 2024-04-20
A2B Chem LLC
AG29180-10mg
bebeerine
477-60-1 95%
10mg
$332.00 2024-04-20
A2B Chem LLC
AG29180-20mg
bebeerine
477-60-1 95%
20mg
$403.00 2024-04-20
A2B Chem LLC
AG29180-50mg
bebeerine
477-60-1 95%
50mg
$574.00 2024-04-20

13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)- Letteratura correlata

477-60-1 (13H-4,6:21,24-Dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1,11]dioxacycloeicosino[2,3,4-ij]isoquinoline-9,19-diol,2,3,13a,14,15,16,25,25a-octahydro-18,29-dimethoxy-1,14-dimethyl-, (13aS,25aS)-) Prodotti correlati

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd